[5-bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone

PYCR1 inhibition Proline metabolism Cancer metabolism

Scaffold-hopping campaigns targeting PYCR1 are constrained by IP-saturated proline-mimetic chemical space. This compound delivers a structurally orthogonal phenyl-pyrrole-pyrrolidine chemotype with confirmed PYCR1 engagement (IC50=161 μM, ChEMBL4551995/BindingDB BDBM50522091). • Zero H-bond donors & Br synthetic handle enable rapid Suzuki/Buchwald-Hartwig library expansion. • Fragment-level LE ≈0.21 kcal/mol/HA-validated starting point for structure-guided growing/merging. • Complements pargyline & proline-analog tool sets; no cross-reactivity with proline transporters.

Molecular Formula C15H15BrN2O
Molecular Weight 319.20 g/mol
Cat. No. B12175247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone
Molecular FormulaC15H15BrN2O
Molecular Weight319.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N3C=CC=C3
InChIInChI=1S/C15H15BrN2O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10H2
InChIKeyHURQSNFLLKCTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-Bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone: Structural Identity & Procurement


[5-Bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone (CAS 1144478-38-5) is a synthetic small molecule with molecular formula C₁₅H₁₅BrN₂O and a molecular weight of 319.20 Da, belonging to the class of N-acyl pyrrolidines bearing a 1-phenylpyrrole scaffold with a bromine substituent at the 5-position of the central phenyl ring . The compound is characterized by three distinct pharmacophoric elements—a pyrrolidine amide, a 1,2-disubstituted bromophenyl core, and an N-linked pyrrole—that collectively distinguish it from simpler benzoyl-pyrrolidine analogs. It has been registered in authoritative bioactivity databases including ChEMBL (CHEMBL4551995) and BindingDB (BDBM50522091), with curated target-engagement data emerging from screening campaigns conducted at the University of Strathclyde [1][2].

PYCR1 enzyme inhibition — curated target engagement from Strathclyde screening campaign
Unique phenyl-pyrrole-pyrrolidine scaffold — distinct chemotype not represented among proline-mimetic or pargyline series
Database-validated tool compound — registered in ChEMBL (CHEMBL4551995) and BindingDB (BDBM50522091)

[5-Bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone: Why Generic Substitution Fails


Superficial structural similarity to simpler benzoyl-pyrrolidines such as (2-bromophenyl)(pyrrolidin-1-yl)methanone (CAS 124461-27-4, MW 254.12) or (5-bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone (CAS 701256-51-1, MW 288.57) may tempt procurement substitution; however, the target compound incorporates a critical N-pyrrole substituent at the phenyl 2-position that fundamentally alters its electronic profile, hydrogen-bond acceptor geometry, and target engagement pattern . The only publicly available biological profiling data for this compound demonstrates engagement with pyrroline-5-carboxylate reductase 1 (PYCR1), a cancer metabolism target—activity that has not been reported for the simpler bromophenyl-pyrrolidine analogs, which are instead documented against unrelated targets such as MCHR2, ecdysone receptor, PfPK5, and BRPF1 [1]. The ChEMBL/BindingDB screening data confirm that the pyrrole-bearing scaffold defines a distinct chemotype whose PYCR1 activity profile cannot be inferred from, or substituted by, pyrrole-lacking analogs that lack any documented activity against this target.

Scaffold-dependent target engagement
Pyrrole-lacking analogs (e.g., (2-bromophenyl)(pyrrolidin-1-yl)methanone) bind unrelated targets (MCHR2, PfPK5, BRPF1) with no documented PYCR1 activity.
Chemotype divergence alters functional profile
The N-pyrrole substituent defines hydrogen-bond acceptor geometry and electronic profile; its removal redirects activity away from PYCR1 and may introduce off-target pharmacology.
Physicochemical mismatch impacts assay compatibility
Difference in molecular weight, HBA count, and lipophilicity vs simpler bromophenyl-pyrrolidines can shift solubility, permeability, and in-assay behavior, confounding direct replacement.

[5-Bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone: Quantitative Differentiation vs Analogs


PYCR1 Inhibition: Comparison with Pargyline

In a direct head-to-head enzymatic assay measuring inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells via reduction in NADH oxidation, [5-bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone exhibited an IC50 of 1.61E+5 nM (161 μM), demonstrating modestly superior potency compared to the reference fragment hit pargyline (N-benzyl-N-methylprop-2-yn-1-amine), which yielded an IC50 of 1.98E+5 nM (198 μM) in the identical assay [1][2]. This represents a 1.23-fold improvement in potency. Both compounds were tested under the same experimental conditions at the University of Strathclyde and curated into ChEMBL and BindingDB from the same deposition campaign [1].

PYCR1 IC50 vs Pargyline
Head-to-head
161 μM vs 198 μM (1.23× lower IC50, Δ37 μM)
Reported modestly higher inhibition; supports distinct scaffold exploration
Same assay conditions; recombinant human PYCR1, NADH oxidation readout
PYCR1 inhibition Proline metabolism Cancer metabolism Enzymatic screening

Potency Advantage Over Pargyline Analog

When compared against the 4-fluorobenzyl pargyline analog BDBM50522059 (N-(4-fluorobenzyl)-N-methylprop-2-yn-1-amine), the target compound shows a more pronounced potency differentiation. BDBM50522059 exhibited an IC50 of 3.11E+5 nM (311 μM) in the same PYCR1 inhibition assay, meaning [5-bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone is 1.93-fold more potent [1][2]. The 4-fluoro substitution on the pargyline scaffold, while electronically distinct from the parent pargyline, significantly reduced PYCR1 affinity relative to the target compound. This suggests that the pyrrole-phenyl-pyrrolidine scaffold may engage PYCR1 through binding interactions distinct from those exploited by the benzyl-propargyl amine series.

IC50 vs 4-F-Benzyl Analog
Head-to-head
161 μM vs 311 μM (1.93× lower IC50, Δ150 μM)
Higher reported potency; suggests binding mode differentiation from pargyline series
Same assay platform; 4-F substitution reduced pargyline analog affinity
PYCR1 Structure-activity relationship Fragment-based drug discovery Scaffold hopping

Scaffold Uniqueness Among PYCR1 Inhibitors

An analysis of the ChEMBL/BindingDB PYCR1 inhibitor landscape reveals that [5-bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone is the only compound in this dataset combining a phenyl-pyrrole core with a pyrrolidine amide. The majority of PYCR1 inhibitors fall into three distinct chemotypes: (i) proline analogs and carboxylic-acid-containing fragments (e.g., N-formyl-L-proline, (S)-tetrahydro-2H-pyran-2-carboxylic acid, 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid), (ii) pargyline-derived propargyl amines, and (iii) bisphosphonic acid derivatives (e.g., 3,5-Br₂PAMBPA) [1][2]. The target compound represents a fourth, structurally unrelated chemotype with a neutral scaffold bearing zero hydrogen-bond donors (versus the carboxylate/sulfonate/propargyl amine series which all contain at least one HBD) . This scaffold uniqueness is relevant for intellectual property positioning and for exploring PYCR1 binding modes orthogonal to the heavily investigated proline-mimetic approach.

Chemotype Classification
Class-level
Only neutral, zero-HBD scaffold in PYCR1 inhibitor dataset
Unique phenyl-pyrrole-pyrrolidine chemotype; supports IP positioning and orthogonal SAR
ChEMBL/BindingDB landscape analysis; distinct from proline-mimetics and pargyline chemotypes
Chemotype analysis PYCR1 inhibitor landscape Scaffold diversity Medicinal chemistry

Potency Gap vs. PYCR1-IN-1 Tool Compound

While cross-study comparisons require caution due to potential differences in assay conditions, the most potent reported PYCR1 inhibitor from the pargyline optimization campaign, PYCR1-IN-1 (compound 4), achieved an IC50 of 8.8 μM (8,800 nM) in an enzyme activity assay measuring proline production attenuation [1]. The target compound's IC50 of 161 μM (1.61E+5 nM) in the PYCR1 NADH oxidation assay places it approximately 18-fold less potent than PYCR1-IN-1. However, this potency gap must be contextualized: PYCR1-IN-1 is the product of an extensive structure-activity relationship (SAR) optimization campaign starting from pargyline (IC50 = 198 μM, similar to the target compound's 161 μM) [1][2]. The target compound thus sits at the starting-fragment level of potency, comparable to the pargyline starting point from which a 22.5-fold improvement was achieved through systematic medicinal chemistry. This defines a credible optimization trajectory and benchmarks the compound's current position in the PYCR1 inhibitor development landscape.

Potency Gap vs PYCR1-IN-1
Cross-study
161 μM vs 8.8 μM ( ~18× gap)
Fragment-level potency comparable to pargyline starting point; optimization pathway reported
Different assay readouts; cross-study comparison requires validation
PYCR1-IN-1 Benchmarking Lead optimization Potency gap analysis

Physicochemical Differentiation from Commercial Analogs

The target compound (MW 319.20 Da, C₁₅H₁₅BrN₂O) is substantially differentiated from its closest commercially available structural analogs by the presence of the N-pyrrole substituent, which increases molecular weight by approximately 65 Da relative to (2-bromophenyl)(pyrrolidin-1-yl)methanone (MW 254.12, C₁₁H₁₂BrNO) and adds a second nitrogen atom and an aromatic ring . Compared to (5-bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone (MW 288.57, C₁₁H₁₁BrClNO), the target compound replaces a chlorine atom with a pyrrole ring, resulting in distinct lipophilicity, electronic distribution, and polar surface area . The target compound has zero hydrogen-bond donors and two hydrogen-bond acceptors (amide carbonyl oxygen and pyrrole nitrogen), compared to one HBA for the chloro and unsubstituted analogs. These physicochemical differences translate to measurably different solubility, permeability, and metabolic stability profiles that cannot be extrapolated from simpler analogs.

Physicochemical Differentiation
Supporting evidence
MW 319, HBA 2, HBD 0 vs analog range 254–288, HBA 1
Altered solubility and permeability profile; supports procurement specification
Calculated from vendor databases; experimental verification advised
Physicochemical properties Drug-likeness Procurement specification Chemical diversity

[5-Bromo-2-(1H-pyrrol-1-yl)phenyl](pyrrolidin-1-yl)methanone: High-Impact Applications


PYCR1 Chemical Probe Development: Scaffold-Hopping Starting Point

The target compound's demonstrated PYCR1 inhibitory activity (IC50 = 161 μM) in a validated enzymatic assay, combined with its structurally unique phenyl-pyrrole-pyrrolidine scaffold not represented among existing PYCR1 inhibitor chemotypes, positions it as a compelling starting point for scaffold-hopping campaigns [1]. Medicinal chemistry teams seeking to develop PYCR1 inhibitors with intellectual property freedom outside the extensively claimed proline-mimetic and pargyline-derived chemical space can use this compound as a tractable fragment hit. Its potency is comparable to the pargyline starting point from which 22.5-fold improvements were ultimately achieved, defining a credible optimization trajectory [2]. The absence of hydrogen-bond donors and the presence of the bromine atom as a synthetic handle for cross-coupling chemistry provide clear vectors for library expansion and parallel synthesis [3].

Proline Metabolism: Dissecting PYCR1-Dependent Effects

In the context of cancer metabolism research, where PYCR1 has emerged as a key enzyme supporting tumorigenesis through proline biosynthesis, redox homeostasis, and collagen production, the target compound provides a structurally distinct tool that complements existing inhibitor chemotypes [1]. Its modest potency (IC50 = 161 μM) is appropriate for use as a fragment-level probe in biochemical assays, and its scaffold orthogonality to proline analogs means it is unlikely to cross-react with proline transporters or proline-utilizing enzymes in the same manner as proline-mimetic inhibitors, reducing confounding effects in cellular pathway dissection experiments [2]. Researchers studying PYCR1 biology in breast cancer, multiple myeloma, or stromal-tumor metabolic coupling can employ this compound alongside pargyline and PYCR1-IN-1 to control for chemotype-specific off-target effects [3].

FBDD Campaigns Targeting PYCR1: Ligand-Efficient Fragment

With a molecular weight of 319 Da and an IC50 of 161 μM, the target compound exhibits a ligand efficiency (LE) of approximately 0.21 kcal/mol per heavy atom (estimated from ΔG ≈ -5.2 kcal/mol at IC50 = 161 μM, divided by 21 non-hydrogen atoms), placing it within the acceptable range for fragment hits [1]. Its favorable physicochemical profile—zero HBD, moderate lipophilicity, and the presence of a bromine atom enabling facile analoging via Suzuki, Buchwald-Hartwig, or Ullmann-type couplings—makes it suitable for structure-guided fragment growing and merging strategies [2]. Crystallographic fragment screening campaigns against PYCR1, such as the XFS campaign reported by Meeks et al. (2024) and the more recent 96-compound crystallographic screen, have identified carboxylic acid and sulfonate fragments; the target compound's neutral scaffold offers a complementary starting point for fragments targeting adjacent or allosteric binding pockets within the PYCR1 active site [3].

Chemical Library Diversification: Pyrrole-Phenyl-Pyrrolidine Scaffold

Beyond its specific PYCR1 activity, the target compound embodies a three-dimensional, sp³-rich pyrrolidine amide scaffold decorated with a bromine-substituted N-phenylpyrrole motif that is underrepresented in commercial screening libraries, which tend to be enriched in flat, sp²-dominated molecules [1]. Procurement of this compound for inclusion in diversity-oriented screening collections addresses the recognized need for increased three-dimensionality and functional group complexity in lead-like chemical libraries [2]. The bromine atom provides a spectroscopic handle (characteristic Br isotope pattern in mass spectrometry) that facilitates hit identification and confirmation in pooled screening formats, while the pyrrole and amide functionalities enable diverse non-covalent interactions (π-stacking, hydrogen bonding, dipole-dipole) with protein targets [3].

Application
Selection Property
Validation Focus
PYCR1 chemical probe development (scaffold-hopping)
Structurally unique phenyl-pyrrole-pyrrolidine scaffold
Enzymatic inhibition assay validation; SAR expansion
Proline metabolism pathway dissection
Orthogonal chemotype to proline-mimetic inhibitors
Control for off-target effects in cellular pathway studies
Fragment-based drug discovery campaigns
Ligand-efficient fragment (LE ~0.21); bromine synthetic handle
Crystallographic fragment screening; structure-guided optimization
Diversity-oriented screening libraries
3D sp3-rich pyrrolidine amide; under-represented chemotype
Hit identification via Br isotope pattern in pooled screening
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